molecular formula C11H14ClN3 B1478074 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride CAS No. 1803604-24-1

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1478074
CAS No.: 1803604-24-1
M. Wt: 223.7 g/mol
InChI Key: PCNLWRSMAKQSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is designated as "1-(1-phenylimidazol-2-yl)ethanamine; hydrochloride". This nomenclature reflects the structural hierarchy beginning with the imidazole ring system as the primary heterocyclic framework, followed by the phenyl substitution at position 1 of the imidazole ring, and concluding with the ethanamine side chain attachment at position 2 of the imidazole core.

The structural representation of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is expressed as "CC(C1=NC=CN1C2=CC=CC=C2)N.Cl", which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is documented as "InChI=1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H", offering a standardized method for precise structural identification across chemical databases and computational platforms.

The molecular architecture consists of a five-membered imidazole heterocycle containing two nitrogen atoms at positions 1 and 3, with a phenyl group attached to the nitrogen at position 1. The ethanamine substituent is connected to carbon position 2 of the imidazole ring, creating a chiral center at the carbon bearing the amino group. The hydrochloride salt formation occurs through protonation of the primary amine functionality, resulting in the formation of an ammonium chloride salt that enhances water solubility and stability characteristics of the compound.

Properties

IUPAC Name

1-(1-phenylimidazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNLWRSMAKQSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-24-1
Record name 1H-Imidazole-2-methanamine, α-methyl-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, also known as phenylimidazole , is a compound that has garnered attention in various biological and medicinal chemistry studies. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₁₁H₁₄ClN₃
Molecular Weight 223.7 g/mol
IUPAC Name 1-(1-phenylimidazol-2-yl)ethanamine; hydrochloride
CAS Number 1803604-24-1
Appearance Powder
Storage Temperature Room Temperature (RT)

Anticancer Properties

Recent studies have indicated that derivatives of imidazole, including phenylimidazole compounds, exhibit significant anticancer activity. For instance, one study reported that imidazole derivatives can induce apoptosis in cancer cell lines, such as MCF cells, demonstrating potential as therapeutic agents against tumors .

A specific investigation into a related compound showed an IC₅₀ value of 25.72 ± 3.95 μM for cytotoxicity against cancer cells, suggesting that phenylimidazole derivatives may also possess similar activities .

Antimicrobial Activity

Phenylimidazole derivatives have been evaluated for their antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be low, indicating potent antibacterial effects .

The following table summarizes the antimicrobial efficacy of selected imidazole derivatives:

CompoundBacterial StrainMIC (μg/mL)
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochlorideS. aureus40
E. coli200
Pseudomonas aeruginosa500

The biological activity of phenylimidazole is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The imidazole ring structure is known to participate in hydrogen bonding and π-stacking interactions with biomolecules, which can disrupt normal cellular functions and lead to cell death in cancerous cells .

Study on Cytotoxic Effects

In a controlled laboratory study, researchers administered various doses of phenylimidazole derivatives to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of imidazole derivatives, including phenylimidazole. The researchers found that certain substitutions on the imidazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications for improving efficacy .

Scientific Research Applications

Medicinal Chemistry

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride is being investigated for its potential as a drug candidate. The imidazole moiety is commonly found in many pharmacologically active compounds, suggesting that this compound may possess antimicrobial, antifungal, and antiviral properties. Its structural similarity to known bioactive molecules positions it as a candidate for further exploration in drug discovery aimed at treating infectious diseases and cancer .

Biological Studies

Research indicates that compounds containing imidazole rings can interact with various biological targets. The mechanism of action involves binding to enzymes or receptors, potentially modulating their activity. For example, studies have shown that imidazole derivatives can inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .

Material Science

In materials science, the unique properties of imidazole derivatives allow for their use in synthesizing novel materials with specific functionalities. The ability to modify the imidazole ring opens avenues for developing materials with tailored properties for applications in electronics and catalysis .

Case Studies and Research Findings

Despite limited published studies specifically referencing 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, related research highlights its potential applications:

  • Antimicrobial Activity : A study on similar imidazole derivatives demonstrated antibacterial activity against various strains. The increase in concentration correlated with an increased zone of inhibition, suggesting effectiveness against bacterial infections .
  • Molecular Docking Studies : In silico studies have been conducted to assess the binding interactions of imidazole derivatives with target proteins such as DNA gyrase, which is critical in bacterial DNA replication. These studies provide insights into the potential efficacy of these compounds as antibacterial agents .
  • Synthesis of Derivatives : Research has focused on synthesizing novel derivatives based on the imidazole structure to enhance biological activity. For instance, modifications to the imidazole ring have been shown to improve potency against specific targets .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-(1-Phenylimidazol-2-yl)ethanamine hydrochloride
  • Molecular Formula : C₁₁H₁₄ClN₃
  • Molecular Weight : 223.7 g/mol
  • Key Features : The compound consists of an imidazole ring substituted with a phenyl group at the 1-position and an ethylamine side chain at the 2-position, stabilized as a hydrochloride salt. Its structural simplicity and basic amine group make it a versatile scaffold for pharmaceutical and material science applications .

Structural Analogues of Imidazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents/Modifications Salt Form Notable Properties
Target: 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine HCl (1803604-24-1) C₁₁H₁₄ClN₃ Phenyl (1-position), ethylamine (2-position) Hydrochloride Primary amine; moderate solubility (HCl salt); no reported safety data
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (21) C₁₈H₁₆N₄ Naphthylmethyl (benzimidazole core) None 55% yield; higher lipophilicity due to naphthalene; LCMS (ES+): m/z 225 (M+H)+
1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine diHCl (106473-45-4) C₁₃H₁₄Cl₂N₄ Phenyl (methanamine), benzimidazole core Dihydrochloride Enhanced solubility (dual HCl); likely higher stability
2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine diHCl (1059626-12-8) C₁₁H₁₅Cl₂N₃ Phenyl (2-position), ethylamine (1-position) Dihydrochloride Irritant (Xi hazard); steric differences due to phenyl placement
2-(1H-Imidazol-1-yl)ethanamine HCl (154094-97-0) C₅H₁₀ClN₃ Ethylamine (1-position) Hydrochloride Lower MW (147.61 g/mol); simpler structure; boiling point 306.2°C
1-(1H-Imidazol-2-yl)-N-methylmethanaminium chloride (Example in ) C₅H₁₀ClN₃ Methylamine substituent Chloride Tertiary amine; reduced basicity; synthesized in 44% yield

Functional and Pharmacological Insights

Substituent Position and Bioactivity: The target compound’s phenyl group at the imidazole 1-position and ethylamine at 2-position create a distinct electronic profile.

Solubility and Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride salts like the target compound. This property is critical for bioavailability in drug development . The target’s hydrochloride salt balances solubility and lipophilicity, making it suitable for formulation in polar solvents .

Synthetic Efficiency :

  • Yields for analogs vary widely. For example, 2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine () was synthesized in 86% yield using LiAlH₄, suggesting robust methodologies for ethylamine side-chain introduction .

Safety and Handling :

  • Several analogs (e.g., ) are labeled as irritants (Xi hazard class), whereas safety data for the target compound remains unpublished .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride typically involves:

  • Construction of the imidazole ring system.
  • Introduction of the phenyl substituent at the N-1 position of imidazole.
  • Attachment of the ethan-1-amine side chain at the C-2 position of the imidazole.
  • Conversion of the free amine to its hydrochloride salt for improved stability and handling.

Preparation of the Imidazole Core and Phenyl Substitution

The imidazole ring is generally synthesized via condensation reactions involving α-haloketones and guanidine derivatives or related nitrogen sources. For phenyl substitution at the N-1 position, phenyl-containing precursors or phenylation steps are employed.

Key Method:

  • Conversion of α-haloketones with Guanidine Hydrochloride:
    This method produces 2-aminoimidazoles with phenyl substitution. For example, the reaction of phenacyl bromide (α-bromoacetophenone) with guanidine hydrochloride in polar solvents (e.g., DMF) under controlled temperature yields 4-phenyl-1H-imidazol-2-amine intermediates with moderate yields (~60%).

  • Phenylation via N-alkylation:
    N-alkylation of imidazole with phenyl derivatives under basic conditions can introduce the phenyl group at the N-1 position.

Attachment of the Ethan-1-amine Side Chain

The ethan-1-amine moiety is introduced typically through reductive amination or nucleophilic substitution methods on appropriate intermediates.

  • Reductive Amination:
    Aldehyde or ketone precursors bearing the imidazole and phenyl groups can be reacted with ammonia or amines followed by reduction to form the ethan-1-amine side chain.

  • Nucleophilic Substitution:
    Halogenated ethanes (e.g., 2-chloroethanamine derivatives) can be reacted with the imidazole nitrogen or carbon centers under basic conditions to attach the ethan-1-amine group.

Formation of Hydrochloride Salt

The free amine is converted into the hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to improve compound stability, crystallinity, and handling.

Representative Detailed Synthetic Procedure

A typical synthetic sequence based on literature findings is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 α-Bromoacetophenone + Guanidine Hydrochloride, DMF, 80 °C, 3 h Formation of 4-phenyl-1H-imidazol-2-amine intermediate ~60 Monitored by TLC; isolated by extraction and recrystallization
2 Methylation or N-alkylation with methyl iodide or phenyl derivatives, NaH, DMF, -10 °C Introduction of methyl or phenyl substituent at N-1 47-60 Recrystallization from ethanol improves purity
3 Reductive amination or nucleophilic substitution with ethan-1-amine precursors Attachment of ethan-1-amine side chain Variable Requires optimization for yield and purity
4 Treatment with HCl in methanol or aqueous solution Formation of hydrochloride salt High (up to 84%) Salt isolation by precipitation and vacuum drying

Solvent-Free and Green Chemistry Approaches

Recent advances emphasize solvent-free protocols to reduce environmental impact:

  • Solvent-Free N-Alkylation:
    Imidazole derivatives can be alkylated with tert-butyl chloroacetate in the presence of a base without solvents, followed by hydrolysis and hydrochloride salt formation. This method offers advantages such as reduced process time, high yield (~84%), and simple work-up.

  • Hydrolysis and Salt Formation:
    Hydrolysis of tert-butyl esters followed by acid treatment yields the hydrochloride salt with high purity and minimal impurities (<0.5% di-acid impurity).

Catalytic and One-Pot Synthesis Methods

  • Base-Catalyzed Intramolecular Cyclization:
    Using strong organic bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), imidazole derivatives can be synthesized via intramolecular hydroamidation of propargylic ureas under mild conditions with high efficiency.

  • One-Pot Synthesis:
    Propargylic amines and phenyl isocyanates can be combined in the presence of BEMP catalyst to yield imidazole derivatives in quantitative yields within minutes.

Summary Table of Key Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages References
α-Haloketone + Guanidine Hydrochloride α-Bromoacetophenone, Guanidine HCl DMF, 80 °C, 3 h ~60 Straightforward, moderate yield
Solvent-Free N-Alkylation Imidazole, tert-butyl chloroacetate Base, no solvent, RT 84 (final salt) Green, high purity, simple work-up
Base-Catalyzed Cyclization Propargylic urea, phenyl isocyanate BEMP catalyst, RT, 1 h Quantitative Mild, fast, catalytic
One-Pot BEMP-Catalyzed Propargylic amine + isocyanate BEMP, CH3CN, RT 51-62 Efficient, one-pot, scalable

Research Findings and Notes

  • The solvent-free method significantly reduces hazardous solvent use and simplifies purification steps, making it industrially attractive.
  • Catalytic methods using BEMP allow rapid synthesis under mild conditions, with computational studies supporting the proposed reaction mechanisms.
  • The classical α-haloketone and guanidine route remains a reliable approach but often requires longer reaction times and careful purification.
  • Hydrochloride salt formation is crucial for isolating the compound in a stable, crystalline form suitable for further applications.

Q & A

Q. What are the optimal synthetic routes for 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of substituted aryl precursors with amines under controlled conditions. For example:

  • Step 1: React 1-phenyl-1H-imidazole derivatives with ethylamine precursors in the presence of ammonia and sodium hydroxide. Reflux for 5–16 hours to achieve imidazole ring formation .
  • Step 2: Purify via recrystallization using ice-cold water and charcoal, monitored by TLC (chloroform:methanol, 6:1 v/v) .
ParameterOptimal ConditionImpact on Yield/Purity
Reaction Time5–16 hours (reflux)Longer durations improve ring closure but risk side products
CatalystNaOH or K₂CO₃Alkaline conditions enhance nucleophilic substitution
SolventDioxane/water mixturePolar aprotic solvents improve solubility

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Challenges include handling twinned data or high thermal motion in imidazole rings .
  • NMR Spectroscopy: Analyze ¹H/¹³C NMR peaks for imidazole protons (δ 7.2–8.5 ppm) and amine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 251.33 for the free base) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, side-shield safety glasses, and impermeable lab coats. Use NIOSH-approved respirators if airborne particles are generated .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers assess the biological activity and target specificity of this compound?

Methodological Answer:

  • In-Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or EGFR. Validate with molecular dynamics simulations .
  • In-Vitro Assays: Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines. Compare IC₅₀ values against known inhibitors (e.g., gefitinib for EGFR) .
  • ADMET Analysis: Predict pharmacokinetics using SwissADME. Key parameters: LogP (~2.8), moderate blood-brain barrier permeability .

Q. What challenges arise in crystallographic analysis of imidazole derivatives like this compound, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Twinning due to flexible imidazole rings. Solution: Use SHELXL’s TWIN/BASF commands for refinement .
  • Challenge 2: Poor diffraction from hydrochloride counterions. Solution: Optimize crystallization with PEG-based precipitants .
  • Challenge 3: Thermal motion artifacts. Solution: Collect data at 100 K and apply anisotropic displacement parameters .

Q. How should discrepancies in experimental data (e.g., synthesis yields vs. computational predictions) be analyzed and resolved?

Methodological Answer:

  • Step 1: Verify purity via HPLC (≥95% purity threshold) to rule out impurities affecting yield calculations .
  • Step 2: Re-optimize DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or protonation states .
  • Step 3: Cross-validate NMR/XRD data with computational models to identify conformational mismatches .
Data DiscrepancyLikely CauseResolution Strategy
Lower-than-expected yieldSide reactions (e.g., hydrolysis)Add scavengers (e.g., molecular sieves)
Unpredicted bioactivityOff-target bindingPerform kinome-wide profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.